molecular formula C14H15ClF3N3 B6592150 5-Benzyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride CAS No. 1820711-55-4

5-Benzyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride

Cat. No.: B6592150
CAS No.: 1820711-55-4
M. Wt: 317.74 g/mol
InChI Key: IPIAWJZWWBLQLZ-UHFFFAOYSA-N
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Description

5-Benzyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride is a complex organic compound characterized by its benzyl group and trifluoromethyl group attached to a pyrazolo-pyridine core[_{{{CITATION{{{_1{5-Benzyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-4,3-c ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride typically involves multiple steps, starting with the construction of the pyrazolo-pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents, while the benzyl group can be added through benzylating agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-Benzyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool compound in biochemical assays.

Medicine: In the medical field, this compound might be investigated for its therapeutic potential. It could be used in the development of new treatments for various diseases, particularly those involving the central nervous system or metabolic disorders.

Industry: In industry, this compound could be utilized in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties may make it suitable for specific applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 5-Benzyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4-Benzyl-3-(trifluoromethyl)pyrazolo[3,4-c]pyridine

  • 5-Benzyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine

  • 5-Benzyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine

Uniqueness: 5-Benzyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride stands out due to its specific structural features, such as the tetrahydro-pyridine ring and the trifluoromethyl group. These features may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-benzyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3.ClH/c15-14(16,17)13-11-9-20(7-6-12(11)18-19-13)8-10-4-2-1-3-5-10;/h1-5H,6-9H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIAWJZWWBLQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2C(F)(F)F)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820711-55-4
Record name 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-5-(phenylmethyl)-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820711-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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